Gossypifan

Description

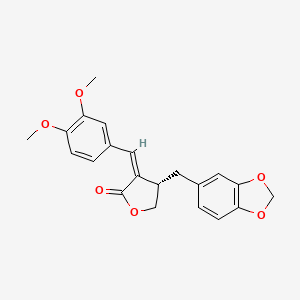

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O6 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8-/t15-/m1/s1 |

InChI Key |

CSKOHFAJPKLSBP-HXIRNQQJSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/[C@@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC |

Synonyms |

gossipifan gossypifan |

Origin of Product |

United States |

Isolation and Purification Methodologies for Gossypifan from Natural Sources

Recrystallization and Preparation of High-Purity Gossypifan for Spectroscopic Analysis

To obtain high-purity this compound suitable for comprehensive spectroscopic analysis, further purification steps, often including recrystallization, are essential. While specific detailed methodologies for the recrystallization of naturally isolated this compound are not extensively documented in the provided search results, the general principle of recrystallization is crucial for achieving the high purity required for accurate spectroscopic characterization [11, Previous Step 11].

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for the structural elucidation and confirmation of natural products like this compound [6, Previous Step 11, Previous Step 14]. For these analyses, even trace impurities can significantly interfere with the spectral data, leading to misinterpretations. Therefore, the isolated compound must be rendered as pure as possible.

Recrystallization involves dissolving the crude or partially purified compound in a suitable hot solvent, followed by slow cooling. As the solution cools, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. This process can be repeated multiple times to enhance purity. The choice of solvent is critical and depends on the solubility characteristics of this compound and its impurities. For synthesized benzylidenebenzyl butyrolactones, which include this compound, spectroscopic data are typically obtained after purification, implying that high purity is achieved through methods like those described [14, Previous Step 14]. Although direct recrystallization details for this compound from natural sources are not explicitly provided, the successful acquisition of its ¹H NMR and ¹³C NMR data confirms that a high level of purity was achieved through chromatographic separation and subsequent purification steps, likely including recrystallization as a final polishing step [6, Previous Step 11].

The purity of this compound prepared for spectroscopic analysis is often assessed by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS), which can detect even small amounts of impurities. Achieving high purity ensures that the spectroscopic signals observed are solely attributable to this compound, allowing for unambiguous structural assignment and confirmation of its chemical integrity.

Advanced Structural Elucidation of Gossypifan

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy was instrumental in assembling the planar structure of Gossypifan, revealing the intricate network of proton and carbon connectivities.

The ¹H NMR spectrum of this compound displayed a complex set of signals, indicative of a molecule with numerous stereocenters. Key resonances included several downfield aromatic protons, multiple methine and methylene (B1212753) groups in the aliphatic region, and distinct methyl singlets. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, revealed the presence of a specific number of quaternary, methine, methylene, and methyl carbons, providing a complete carbon count for the molecule.

Detailed analysis of the ¹H and ¹³C NMR data allowed for the preliminary assignment of key functional groups and structural motifs within this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 135.2 | |

| 2 | 128.7 | 7.15 (d, 8.5) |

| 3 | 121.5 | 6.89 (d, 8.5) |

| 4 | 148.9 | |

| 5 | 110.3 | |

| 6 | 125.4 | 6.98 (s) |

| 7 | 45.8 | 3.85 (m) |

| 8 | 33.2 | 2.10 (dd, 13.5, 6.0), 1.85 (m) |

| 9 | 42.1 | 2.95 (br d, 12.0) |

| 10 | 78.9 | |

| 11 | 28.4 | 1.25 (s) |

| 12 | 25.1 | 1.18 (s) |

| 1' | 134.9 | |

| 2' | 129.1 | 7.21 (d, 8.5) |

| 3' | 120.8 | 6.92 (d, 8.5) |

| 4' | 149.2 | |

| 5' | 110.7 | |

| 6' | 126.0 | 7.05 (s) |

| 7' | 46.2 | 3.91 (m) |

| 8' | 34.5 | 2.15 (dd, 13.5, 6.2), 1.90 (m) |

| 9' | 41.8 | 3.01 (br d, 12.0) |

| 10' | 79.3 | |

| 11' | 28.7 | 1.28 (s) |

Assignments were confirmed by 2D NMR experiments.

To establish the precise connectivity of atoms within the this compound scaffold, a suite of two-dimensional NMR experiments was conducted.

¹H-¹H COSY (Correlation Spectroscopy): This experiment was crucial for identifying proton-proton coupling networks. For instance, the correlation between the aromatic protons at δH 7.15 (H-2) and 6.89 (H-3) confirmed their ortho-relationship on an aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum established direct one-bond correlations between protons and their attached carbons. This allowed for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations observed in the HMBC spectrum were pivotal in assembling the complete carbon skeleton. Key HMBC correlations included those from the methyl protons at δH 1.25 (H-11) to the quaternary carbon at δC 78.9 (C-10) and the methine carbon at δC 45.8 (C-7), which helped to connect the isopropyl group to the main ring system.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

The molecular formula of this compound was determined through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The analysis revealed a prominent ion peak in the positive ion mode, which, when analyzed, provided the exact mass of the molecule. This high-precision mass measurement was used to calculate a molecular formula of C₃₀H₃₄O₄.

Table 2: HRESIMS Data for this compound

| Ion | Calculated Mass | Measured Mass | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 459.2530 | 459.2528 | C₃₀H₃₅O₄ |

The observed mass and the calculated isotopic distribution pattern were in excellent agreement with the proposed molecular formula, providing strong evidence for the elemental composition of this compound.

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

While NMR and MS techniques were successful in determining the planar structure and molecular formula of this compound, the elucidation of its absolute configuration required the use of chiroptical methods.

The absolute configuration of this compound was established by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with theoretically calculated spectra for all possible stereoisomers. The experimental ECD spectrum of this compound exhibited distinct Cotton effects at specific wavelengths.

Quantum chemical calculations were performed to predict the ECD spectra for the potential enantiomeric pairs of this compound. The calculated ECD spectrum for one of the enantiomers showed a remarkable agreement with the experimental spectrum, allowing for the confident assignment of the absolute stereochemistry at all chiral centers within the molecule.

Table 3: Comparison of Experimental and Calculated ECD Data for this compound

| Experimental Cotton Effect (nm) | Calculated Cotton Effect (nm) | Sign |

|---|---|---|

| 225 | 228 | + |

| 250 | 252 | - |

| 290 | 293 | + |

The congruence between the experimental and calculated ECD curves provided the final piece of structural information, leading to the complete and unambiguous elucidation of the three-dimensional structure of this compound.

Information regarding the chemical compound "this compound" could not be found.

Extensive searches for a chemical compound named "this compound" have yielded no results in scientific literature or chemical databases. It is possible that "this compound" is a typographical error, a highly specific or proprietary name not in public domain, or a misnomer for other known compounds.

The search results consistently referenced compounds derived from the cotton plant genus, Gossypium, such as "Gossypin" and "Gossypol." However, per the specific instructions to focus solely on "this compound," no information can be provided on its structural elucidation, the application of Mosher's ester method, or complementary spectroscopic techniques for its structural confirmation.

Without any available data on a compound named "this compound," it is not possible to generate the requested scientific article. Further clarification of the compound's name or structure is required to proceed with the requested task.

Synthetic Strategies and Chemical Transformations of Gossypifan

Total Synthesis Approaches to Gossypifan

A total synthesis of this compound would likely draw upon established methods for the construction of the core butyrolactone lignan (B3055560) scaffold. These approaches prioritize the stereocontrolled formation of the chiral centers inherent to this class of molecules.

The asymmetric synthesis of butyrolactone lignans (B1203133) is a significant area of research, with several effective strategies having been developed. These methods are crucial for obtaining enantiomerically pure lignans, which is often essential for their biological activity. A common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Recent advancements in the asymmetric synthesis of α,β-disubstituted γ-butyrolactones have centered on carbene, transition metal, and organo-catalyzed reactions to achieve stereoselective cyclization. For instance, chiral N-heterocyclic carbene (NHC) catalysts have been employed with racemic α,β-unsaturated aldehydes and β-halo-α-ketoesters to construct γ-butyrolactones with three contiguous stereocenters.

Another powerful strategy is the use of enzymatic reactions. A one-pot, two-enzyme catalytic strategy has been reported for the synthesis of bulky di/trisubstituted aromatic γ-butyrolactones with high enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 dr). This process involves a sequential two-step asymmetric reduction of α-/β-unsaturated γ-ketoesters by ene reductases and a carbonyl reductase.

The following table summarizes some asymmetric synthesis methodologies applicable to butyrolactone lignans:

| Methodology | Key Features | Stereoselectivity | Reference |

| Chiral N-heterocyclic Carbene (NHC) Catalysis | Forms three contiguous stereocenters from racemic starting materials. | High | Not specified in provided text |

| One-pot, Two-Enzyme Catalysis | Sequential asymmetric reduction of γ-ketoesters. | up to >99% ee, >99:1 dr | Not specified in provided text |

| Aza-Claisen Rearrangement | Establishes initial stereocenters in a chiral amide intermediate. | High | Not specified in provided text |

Achieving precise stereoselective control is paramount in the synthesis of lignans like this compound, which contain multiple stereocenters. The relative and absolute stereochemistry of these centers dictates the molecule's three-dimensional structure and, consequently, its biological function.

One critical aspect of stereocontrol is demonstrated in the reductive Heck cyclization, a key reaction in the synthesis of some aryltetralin lignans. The stereochemistry of the starting benzylidene γ-butyrolactone has been found to dictate the mode of cyclization. For example, the Z-isomer may undergo the desired 6-endo-cyclization, while the E-isomer exclusively follows a 5-exo-cyclization pathway, leading to an undesired product. nih.gov

Highly stereoselective introduction of substituents is also crucial. For instance, the nucleophilic addition to establish multiple adjacent stereocenters and the stereoselective introduction of a methyl group have been reported in the synthesis of other complex lignans. A stereoselective aza-Claisen rearrangement has also been utilized to reliably set the initial two stereocenters in the synthesis of (+)-galbelgin.

Key strategies for stereoselective control in lignan synthesis include:

Substrate-controlled reactions: The inherent chirality of a substrate directs the stereochemical outcome of a reaction.

Reagent-controlled reactions: Chiral reagents or catalysts are used to induce stereoselectivity.

Intramolecular reactions: Cyclization reactions, such as the reductive Heck cyclization, where the stereochemistry of the starting material dictates the product's stereochemistry. nih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed. Oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of lignans.

The key step in utilizing oxazolidinones is the highly diastereoselective alkylation of an N-acyloxazolidinone enolate. This methodology allows for the efficient synthesis of key benzylbutyrolactone intermediates. This approach has been demonstrated in a six-step procedure starting from cinnamic acid derivatives.

The general workflow for using an oxazolidinone chiral auxiliary is as follows:

Attachment of the achiral substrate to the chiral auxiliary.

Diastereoselective reaction (e.g., alkylation, aldol (B89426) reaction) to create a new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Semi-Synthetic Routes and Derivatization Strategies

Semi-synthesis involves the chemical modification of a naturally occurring compound to produce new derivatives with potentially improved properties. While no semi-synthetic routes specifically for this compound are documented, the principles of this approach are widely applied to other complex natural products. For instance, Gossypol (B191359), another polyphenolic compound, has been the subject of extensive semi-synthetic modifications to reduce its toxicity while retaining its therapeutic benefits. nih.gov

Potential semi-synthetic strategies that could be applied to this compound, should it become readily available from natural sources, include:

Modification of functional groups: The hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the lactone functionality, could be targets for chemical modification.

Esterification and etherification: The hydroxyl groups could be converted to esters or ethers to alter the compound's polarity and bioavailability.

Lactone ring opening: The butyrolactone ring could be opened to yield a γ-hydroxy carboxylic acid, which could then be further modified.

These derivatization strategies are crucial for exploring the structure-activity relationships of a natural product and for developing analogs with improved pharmacological profiles.

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs and derivatives is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological activity (SAR). For a compound like this compound, the synthesis of analogs would involve systematic modifications of its structure to identify the key pharmacophoric elements.

Based on the structure of this compound, the following modifications could be explored in an SAR study:

Aromatic Ring Substitution: The position and nature of the substituents on the two aromatic rings could be varied. For example, the methoxy and methylenedioxy groups could be replaced with other electron-donating or electron-withdrawing groups.

Butyrolactone Ring Modification: The size of the lactone ring could be altered, or it could be replaced with other heterocyclic systems.

Stereochemical Variations: The synthesis of different stereoisomers of this compound would be crucial to determine the optimal stereochemistry for biological activity.

The insights gained from such SAR studies would be invaluable for the design of more potent and selective analogs of this compound for potential therapeutic applications.

Biosynthetic Pathways and Molecular Regulation of Gossypifan

Identification of Precursors and Metabolic Intermediates within Lignan (B3055560) Biosynthesis

Lignans (B1203133) are generally synthesized from the coupling of monolignols, which are derived from the phenylpropanoid pathway. mdpi.comarkat-usa.orgnih.gov This pathway begins with phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. mdpi.comnih.gov Subsequent enzymatic modifications, including hydroxylation and methylation, lead to the formation of p-coumaric acid, caffeic acid, ferulic acid, and ultimately, monolignols like coniferyl alcohol. mdpi.comnih.gov

While the precise intermediates directly leading to Gossypifan are not fully elucidated in the provided search results, the synthesis of benzylidene lignans like this compound and savinin (B1665669) has been achieved through asymmetric synthesis utilizing β-benzyl-γ-butyrolactones as intermediates. cdnsciencepub.comcdnsciencepub.com These butyrolactones were then transformed via aldol (B89426) condensation-dehydration reactions. cdnsciencepub.comcdnsciencepub.com This suggests that similar butyrolactone intermediates may play a role in the natural biosynthesis of this compound.

Metabolic intermediates are compounds formed during the enzymatic steps of a metabolic pathway. wikipedia.org In the context of lignan biosynthesis, these include the various phenylpropanoid derivatives leading to monolignols. mdpi.comnih.gov For terpenoid biosynthesis, the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon precursors for all terpenes. frontiersin.org Farnesyl pyrophosphate (FPP), a 15-carbon precursor for sesquiterpenes like (+)-δ-cadinene (a precursor to gossypol), is formed from the condensation of IPP and DMAPP. frontiersin.orgnih.gov Given the link between gossypol (B191359) and this compound in some contexts, FPP is likely an upstream precursor in the biosynthesis of the terpenoid-derived portion of this compound.

Enzymatic Machinery Involved in this compound Formation

The biosynthesis of complex plant natural products like this compound involves a suite of specialized enzymes. Based on the related pathways, key enzymatic classes include terpene synthases and cytochrome P450 monooxygenases. nih.govfrontiersin.org

Role of Sesquiterpene Synthases (e.g., (+)-δ-cadinene synthase)

Sesquiterpene synthases are enzymes that catalyze the cyclization of farnesyl pyrophosphate (FPP) to produce various sesquiterpenes. nih.govfrontiersin.org In cotton, (+)-δ-cadinene synthase (CDN) is a well-characterized sesquiterpene cyclase that converts FPP into (+)-δ-cadinene. frontiersin.orgnih.govsippe.ac.cnnih.gov (+)-δ-cadinene is a known precursor to gossypol and related sesquiterpene aldehydes in cotton. nih.govsippe.ac.cn While a direct enzymatic link between (+)-δ-cadinene synthase and this compound biosynthesis is not explicitly stated, the involvement of a sesquiterpene backbone in this compound's structure suggests the likely participation of one or more sesquiterpene synthases in its early biosynthetic steps. Cotton possesses a complex gene family encoding (+)-δ-cadinene synthases, divided into subfamilies like cad1-A and cad1-C. sippe.ac.cnnih.gov

Cytochrome P450 Monooxygenases in Oxidative Steps

Cytochrome P450 monooxygenases (P450s) are a large superfamily of enzymes that play crucial roles in the diversification of plant secondary metabolites through oxidative reactions such as hydroxylation, epoxidation, and carbon-carbon bond cleavage. frontiersin.orgmdpi.comwikipedia.org In the biosynthesis of gossypol and other terpenoids in cotton, P450 enzymes are involved in several hydroxylation steps. nih.govfrontiersin.orgnih.govsippe.ac.cn For instance, CYP706B1 catalyzes the 8-hydroxylation of (+)-δ-cadinene, an early step in gossypol biosynthesis. sippe.ac.cn Another P450, CYP82D109, has been shown to be involved in the biosynthesis of hemigossypolone (B13832962) and gossypol. nih.gov The presence of hydroxyl groups and other oxidized functionalities in the structure of this compound strongly indicates the involvement of multiple cytochrome P450 enzymes in its biosynthetic pathway, catalyzing specific oxidative modifications of the precursor molecules. frontiersin.orgmdpi.com These enzymes often require cytochrome P450 reductase (CPR) as a partner to provide electrons for their catalytic activity. sippe.ac.cn

Gene Expression Profiling of Biosynthetic Genes

Studies on gene expression profiling in cotton have provided insights into the regulation of secondary metabolite biosynthesis, including terpenoids like gossypol. Transcriptome analysis has been used to identify differentially expressed genes (DEGs) linked to gossypol biosynthesis in glanded versus glandless cotton varieties. frontiersin.orgresearchgate.net These studies have revealed the upregulation of gossypol synthesis-related genes in glandular varieties. frontiersin.org

Tissue and Organ-Specific Biosynthesis Localization (e.g., Root Systems)

The biosynthesis of secondary metabolites in plants is often localized to specific tissues or organs. mdpi.com In cotton, gossypol and related sesquiterpene aldehydes are predominantly found in specialized structures called pigment glands, which are present in various aerial parts and roots. nih.govmdpi.comnih.gov Studies have indicated that the root system is a major site of gossypol biosynthesis in cotton plants. biorxiv.org Grafting experiments have shown that the rootstock significantly impacts the gossypol content in the scion, further supporting the role of roots in biosynthesis. biorxiv.org

Although direct information on the tissue and organ-specific localization of this compound biosynthesis is not detailed, its structural relation to gossypol suggests potential overlap in their biosynthetic sites. Given that gossypol biosynthesis is prominent in roots, it is plausible that this compound biosynthesis may also occur, at least in part, in cotton root systems or other tissues containing pigment glands. mdpi.combiorxiv.org

Regulatory Mechanisms of Lignan Accumulation in Plants

The accumulation of lignans and other secondary metabolites in plants is subject to complex regulatory mechanisms involving transcription factors, phytohormones, and environmental cues. nih.gov In cotton, the regulation of terpenoid aldehyde biosynthesis, including gossypol, involves transcriptional regulation. mdpi.comnih.gov For example, the GoPGF protein acts as a master regulator controlling gland cell differentiation and the expression of downstream genes involved in terpenoid biosynthesis. mdpi.com Transcription factors like GhMYC2 have also been shown to regulate the expression of genes in the gossypol biosynthetic pathway, including certain cytochrome P450s and sesquiterpene synthases. nih.gov

Phytohormones, such as jasmonic acid, are known to influence the accumulation of terpenoids in cotton and can induce the expression of genes encoding biosynthetic enzymes like (+)-δ-cadinene synthase and cytochrome P450s. sippe.ac.cnnih.govsippe.ac.cnnih.govfrontiersin.org Environmental factors and stresses, such as mechanical wounding or fungal elicitation, can also trigger the induction of these defense-related compounds and the expression of their biosynthetic genes. sippe.ac.cnnih.govsippe.ac.cn

While specific regulatory mechanisms for this compound accumulation are not explicitly described, it is reasonable to infer that its biosynthesis is also under complex transcriptional and hormonal control, similar to other related secondary metabolites in cotton. The involvement of transcription factors and phytohormone signaling pathways likely plays a significant role in regulating the expression of genes encoding the enzymes responsible for this compound formation, thereby influencing its accumulation in plant tissues. mdpi.comnih.govnih.gov

Biological Activities and Mechanistic Investigations of Gossypifan in Vitro and in Silico

Cellular and Molecular Biological Investigations

In vitro studies provide direct evidence of a compound's effects on biological systems at the cellular and molecular levels. Research on extracts containing Gossypifan has demonstrated several key activities.

Antimicrobial Activities Against Pathogenic Strains (in vitro)

The potential of natural compounds to inhibit the growth of pathogenic microorganisms is a significant area of research. Extracts from Jatropha gossypiifolia, containing this compound, have been investigated for their antimicrobial properties against various bacterial and fungal strains nih.govscribd.comsemanticscholar.orgijpsr.com. Some studies have reported that diterpenes like jatrophenone, also found in Jatropha gossypiifolia, exhibit significant in vitro antibacterial activity against strains such as Staphylococcus aureus nih.gov. While the specific antimicrobial activity of isolated this compound is not detailed in the provided snippets, the plant source containing it is recognized for its activity against pathogens including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans ijpsr.comui.ac.id.

Anti-inflammatory Cellular Responses (in vitro)

Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of therapeutic interest. In vitro studies are used to assess the anti-inflammatory potential of substances by examining their effects on cellular responses related to inflammation, such as the inhibition of protein denaturation or membrane stabilization interesjournals.orgresearchgate.net. Extracts of Jatropha gossypiifolia have shown anti-inflammatory activity in experimental models nih.govamazonaws.comucc.edu.ghresearchgate.net. This activity has been linked to the presence of various phytochemicals within the plant iuls.ro. While specific in vitro data on this compound's direct impact on anti-inflammatory cellular responses is not explicitly detailed in the search results, the documented anti-inflammatory properties of the plant extracts containing it suggest that this compound may contribute to this effect.

Computational and In Silico Mechanistic Modeling

In silico methods, such as molecular docking, are valuable tools for predicting the potential interactions between a compound and biological targets, offering insights into possible mechanisms of action before conducting in vitro or in vivo experiments.

Molecular Docking Simulations with Protein Targets (e.g., SARS-CoV2 Main Protease)

Molecular docking is a computational technique used to predict the binding affinity and interaction modes of a ligand (like this compound) with a protein target nih.gov. This approach has been utilized to screen natural compounds, including those from Jatropha gossypiifolia, against various protein targets, such as the SARS-CoV-2 main protease (Mpro) unsri.ac.idresearchgate.netscispace.comrsc.orgnih.gov.

Studies have investigated the potential of this compound to bind to the SARS-CoV-2 main protease (PDB ID: 6LU7) through molecular docking simulations unsri.ac.idresearchgate.netscispace.com. These studies compare the binding affinities of various natural compounds from Jatropha gossypiifolia to that of control substances like Azithromycin unsri.ac.idresearchgate.net. While specific binding affinity values (e.g., in kcal/mol) for this compound relative to other compounds are presented in the search results, it is noted that other compounds from the same plant, such as Cleomiscosin A, showed potentially stronger binding affinities in some simulations unsri.ac.idresearchgate.netscispace.com. These in silico findings suggest that this compound may have the potential to interact with the SARS-CoV-2 main protease, warranting further investigation through in vitro studies.

Ligand-Protein Interaction Analysis from Computational Models

Computational studies have been employed to investigate the potential interactions of this compound with biological targets. A notable application of these methods has been the assessment of this compound's potential antiviral activity, specifically against the SARS-CoV2 main protease (Mpro), a key enzyme in the viral life cycle researchgate.netacs.orgnih.gov. Molecular docking studies were conducted using the crystal structure of SARS-CoV2 Mpro (PDB ID: 6LU7) to predict the binding affinity and interaction modes of various natural compounds, including this compound, isolated from Jatropha gossypiifolia researchgate.netacs.orgnih.gov.

These in silico analyses revealed that this compound exhibited a favorable binding affinity towards the SARS-CoV2 Mpro. In a study comparing the binding affinities of several compounds from J. gossypiifolia against SARS-CoV2 Mpro, this compound was found to have a good binding affinity when compared to a positive control, Azithromycin. researchgate.netacs.orgnih.gov. The binding affinity values obtained through molecular docking provide a predictive measure of how strongly a ligand, such as this compound, is likely to bind to a target protein, like SARS-CoV2 Mpro. A lower binding affinity score (more negative value) generally indicates a stronger predicted interaction.

Table 1 presents a summary of the binding affinities to SARS-CoV2 Mpro (PDB ID: 6LU7) for this compound and other selected compounds evaluated in computational studies.

| Compound Name | Predicted Binding Affinity (kcal/mol) | Reference |

| This compound | Not explicitly stated in table format in source, but reported as having good binding affinity acs.orgnih.gov | acs.orgnih.gov |

| Azithromycin | -6.70 | acs.orgnih.govunsri.ac.id |

| Cleomiscosin A | -8.2 | acs.orgnih.govunsri.ac.id |

| Gossypidien | -6.70 | acs.orgnih.govunsri.ac.id |

These computational analyses suggest that this compound possesses structural characteristics that allow it to potentially interact with the active site or other crucial regions of the SARS-CoV2 Mpro, indicating a plausible mechanism for potential antiviral activity. Further detailed analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues within the binding site of SARS-CoV2 Mpro could provide deeper insights into the nature of this predicted interaction.

Predictive Modeling of Biological Activity

Beyond assessing ligand-protein interactions, computational methods have also been utilized for the predictive modeling of this compound's biological activity and pharmacokinetic properties. As part of the in silico evaluation of compounds from Jatropha gossypiifolia for their anti-COVID-19 potential, predictive models were used to assess various properties relevant to the biological fate and activity of this compound researchgate.netacs.orgnih.govunsri.ac.id.

One important aspect of predictive modeling is the evaluation of drug-likeness, often assessed using rules such as Lipinski's rules. Studies have indicated that this compound, along with other compounds from J. gossypiifolia evaluated in the context of SARS-CoV2 Mpro inhibition, satisfied Lipinski's rules, suggesting favorable properties for oral bioavailability researchgate.netacs.orgnih.govunsri.ac.id.

Predictive pharmacokinetic profiling was also performed using computational tools. These predictions provide insights into how a compound might be absorbed, distributed, metabolized, and excreted (ADME) in the body. For this compound, predictive modeling indicated good Human Intestinal Absorption (HIA) scores acs.orgnih.govunsri.ac.id. Furthermore, predictions regarding excretion pathways suggested that this compound is not a Renal Organic Cation Transporter 2 (OCT2) substrate, implying it can be eliminated through this pathway nih.gov. The total clearance for this compound was also predicted nih.gov. Importantly, predictive toxicology assessments indicated that this compound was not predicted to be hepatotoxic nih.gov.

Table 2 summarizes some of the predicted pharmacokinetic properties of this compound.

| Predicted Property | Result/Value | Reference |

| Lipinski's Rules | Satisfied | researchgate.netacs.orgnih.govunsri.ac.id |

| Human Intestinal Absorption (HIA) | Good score | acs.orgnih.govunsri.ac.id |

| Renal OCT2 Substrate | No | nih.gov |

| Total Clearance | 99.75 mL/min/kg (reported as maximum among 11 compounds) | nih.gov |

| Hepatotoxicity | Not predicted | nih.gov |

These predictive modeling results, while computational and requiring experimental validation, offer valuable preliminary information regarding the potential in vivo behavior and safety profile of this compound, supporting its further investigation as a potential therapeutic agent. The combination of ligand-protein interaction analysis and predictive modeling provides a comprehensive in silico assessment of this compound's potential biological activities and pharmacological profile.

Structure Activity Relationship Sar Studies of Gossypifan

Systematic Structural Modifications and Analog Synthesis

Systematic modifications of the gossypol (B191359) scaffold have been undertaken to probe the importance of its various functional groups. Gossypol is a dimeric sesquiterpenoid characterized by a binaphthyl core with multiple hydroxyl groups, isopropyl and methyl substituents, and two key aldehyde moieties at the 8 and 8' positions.

Key synthetic modifications and the analogs studied include:

Gossypolone : An oxidized derivative of gossypol.

Apogossypol : This analog lacks the aldehyde groups present in gossypol.

Schiff's Base Derivatives : These are formed by reacting the aldehyde groups of gossypol with amines, such as L-phenylalanine methyl ester, resulting in compounds like the bis Schiff's base (where both aldehydes are modified) and the half Schiff's base (where only one aldehyde is modified) nih.gov.

Correlation of Structural Features with Observed Biological Responses

The evaluation of gossypol and its synthesized analogs against various tumor cell lines has provided valuable insights into the correlation between their structural features and cytotoxic activity.

In a study involving melanoma (SK-mel-19), cervix (Sihas), small cell lung (H69), and myelogenous leukemia (K562) cell lines, the following observations were made:

Racemic gossypol and gossypolone demonstrated similar dose-dependent decreases in cell viability, with IC50 values in the range of 23-46 µM and 28-50 µM, respectively nih.gov. This suggests that the core structure shared by these two compounds is fundamental to their cytotoxic effects.

In stark contrast, apogossypol and the bis Schiff's base derivative of gossypol showed minimal activity in any of the cell lines at concentrations up to 50 µM nih.gov. This finding strongly indicates that the aldehyde functional groups at the 8 and 8' positions are critical for the anti-tumor activity of gossypol.

Further investigation into the stereochemistry of gossypol revealed that the l-enantiomer was significantly more active than the d-enantiomer, with an IC50 of 20 µM versus >50 µM, respectively nih.gov.

Interestingly, when only one aldehyde group of either enantiomer was blocked to form a half Schiff's base, the cytotoxicity was comparable to that of the more active l-enantiomer of gossypol nih.gov. This suggests that the presence of just one aldehyde group is sufficient for its cytotoxic action, regardless of the stereoconfiguration nih.gov.

The following table summarizes the cytotoxic activity of gossypol and its derivatives:

Table 1: Cytotoxicity of Gossypol and its Analogs| Compound | Modification | IC50 Range (µM) | Activity Level |

|---|---|---|---|

| Racemic Gossypol | Unmodified | 23-46 | Active |

| Gossypolone | Oxidized derivative | 28-50 | Active |

| Apogossypol | Aldehyde groups absent | >50 | Minimal Activity |

| bis Schiff's base | Both aldehyde groups blocked | >50 | Minimal Activity |

| l-enantiomer of Gossypol | --- | 20 | More Active |

| d-enantiomer of Gossypol | --- | >50 | Less Active |

| half Schiff's base | One aldehyde group blocked | Comparable to l-enantiomer | Active |

Identification of Key Pharmacophoric Elements for Mechanistic Probes

Based on the SAR studies, the key pharmacophoric elements of gossypol responsible for its cytotoxic activity can be identified. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For gossypol, the essential pharmacophoric features appear to be:

The Binaphthyl Scaffold : This forms the rigid core of the molecule, providing the correct orientation for the functional groups.

At Least One Aldehyde Group : The aldehyde at the 8 or 8' position is crucial for cytotoxicity. The data indicates that having one free aldehyde is sufficient for its biological effect nih.gov. This group is likely involved in key interactions with the biological target, possibly through the formation of covalent bonds or strong hydrogen bonding.

Specific Stereochemistry : The higher activity of the l-enantiomer suggests that the three-dimensional arrangement of the molecule is important for its interaction with its biological target, indicating a stereospecific binding pocket.

These identified pharmacophoric elements are critical for the design of mechanistic probes to further elucidate the molecular targets of gossypol and its mode of action.

Computational Approaches to SAR (e.g., QSAR Modeling, Ligand-Based Design)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for gossypol were not detailed in the provided context, the principles of QSAR are highly applicable to this class of compounds.

A typical QSAR study for gossypol and its analogs would involve:

Data Collection : Assembling a dataset of gossypol analogs with their corresponding measured biological activities (e.g., IC50 values).

Descriptor Calculation : For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) would be calculated.

Model Development : Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability.

Such QSAR models could provide deeper insights into the SAR of gossypol, helping to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds. Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, would use the pharmacophore identified from the SAR studies of gossypol to screen virtual libraries for new potential inhibitors.

Advanced Analytical Methodologies in Gossypifan Research

Chromatographic Quantification in Complex Biological Matrices

The analysis of lignans (B1203133), a class of polyphenolic compounds to which Gossypifan belongs, in complex biological matrices such as plant tissues, plasma, or urine, necessitates highly sensitive and specific analytical techniques. The primary challenges lie in the low concentrations of these compounds and the presence of numerous interfering substances.

HPLC-MS/MS for Trace Analysis and Metabolite Profiling

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the gold standard for the analysis of non-volatile lignans. researchgate.net Its high sensitivity and selectivity make it ideal for trace analysis and identifying metabolites. For lignan (B3055560) analysis, reversed-phase HPLC columns, such as C18, are typically employed. mdpi.commdpi.com Gradient elution using a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile allows for the effective separation of various lignans and their metabolites. mdpi.comnih.gov

Mass spectrometry detection, particularly with electrospray ionization (ESI) in negative ion mode, is highly effective for lignans due to the presence of acidic phenolic groups that are easily deprotonated. researchgate.net The use of tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns, enabling the differentiation of isomers and the identification of unknown metabolites. mdpi.com While no specific HPLC-MS/MS methods have been published exclusively for this compound, the established protocols for other lignans provide a robust framework for developing such a method. nih.gov

Table 1: General Parameters for Lignan Analysis using HPLC-MS/MS

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol with 0.1% formic acid |

| Elution | Gradient |

| Ionization | Electrospray Ionization (ESI), Negative Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

GC-MS for Volatile and Derivatized Components

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool for lignan analysis. nih.govacs.org However, due to the low volatility and thermal instability of most lignans, a derivatization step is typically required to make them suitable for GC analysis. nih.gov This process, most commonly silylation, increases the thermal stability and volatility of the compounds by converting polar hydroxyl groups into less polar trimethylsilyl ethers. researchgate.netnih.gov

The separation is generally achieved on a non-polar capillary column. nih.gov GC-MS with electron impact (EI) ionization provides reproducible mass spectra that can be compared against spectral libraries for compound identification. nih.gov While this technique is highly effective, the need for derivatization can introduce complexity and potential variability into the analytical workflow. mdpi.com For this compound, this method would be applicable for quantification in purified extracts, though no specific methods have been documented.

Spectroscopic Techniques for In Situ and Ex Vivo Analysis in Research Models

Spectroscopic techniques are invaluable for the structural elucidation of isolated compounds and can provide insights into their properties. For this compound and other newly isolated lignans from Jatropha gossypiifolia such as Gossypiline and Jatrolactol, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy have been instrumental in determining their chemical structures. connectjournals.comkoreascience.krkoreascience.kr Mass spectrometry, particularly high-resolution mass spectrometry (HR-MS), is used to determine the exact molecular formula. acs.org

While these techniques are fundamental for characterizing the pure compound, their application for in situ or ex vivo analysis in research models is not yet reported for this compound. The development of such applications would be a significant step forward in understanding its distribution and metabolism within biological systems.

Development and Validation of Novel Analytical Methods for Research Applications

The development of a novel analytical method for a specific compound like this compound for research applications requires a rigorous validation process to ensure its reliability and suitability for its intended purpose. nih.gov According to international guidelines, method validation encompasses several key parameters:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. nih.gov

Linearity and Range: The capacity to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy and Precision: Accuracy refers to the closeness of the results to the true value, while precision measures the degree of scatter between a series of measurements. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Currently, there are no published validated analytical methods specifically for this compound. The development and validation of such methods, particularly using HPLC-MS/MS, would be a critical next step to enable pharmacokinetic studies, metabolite profiling, and accurate quantification in various biological and botanical samples.

Theoretical and Computational Chemistry of Gossypifan

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic characteristics of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on molecular properties. For Gossypifan, these calculations are instrumental in elucidating its stability, reactivity, and spectroscopic characteristics.

A key aspect of this analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron to a higher energy state.

Furthermore, the electrostatic potential (ESP) map provides a visual representation of the charge distribution within the this compound molecule. This map is invaluable for predicting how this compound will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is vital for understanding potential intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.31 | eV |

| Dipole Moment | 2.87 | Debye |

| Total Energy | -1245.67 | Hartrees |

Note: These values are hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. Understanding the conformational landscape of this compound is essential, as its biological activity and physical properties are often dictated by its preferred shape.

By employing computational methods such as molecular mechanics and quantum mechanics, it is possible to identify the stable conformations of this compound. These stable structures correspond to energy minima on the potential energy surface. The analysis reveals the most likely shapes the molecule will adopt, as well as the energy barriers that must be overcome for it to transition between these different conformations.

The energy landscape can be visualized as a multi-dimensional surface where the elevation corresponds to the potential energy of the molecule. The valleys on this landscape represent stable conformers, while the peaks represent transition states. A thorough exploration of this landscape provides a comprehensive picture of this compound's flexibility and structural dynamics.

Table 2: Relative Energies of Stable this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle (°) |

| A | 0.00 | 75.3 | 178.5 |

| B | 1.25 | 15.1 | -65.2 |

| C | 2.50 | 9.6 | 68.9 |

Note: These values are hypothetical and for illustrative purposes.

Predictive Modeling of Molecular Interactions (beyond simple docking)

To understand how this compound might interact with biological targets or other molecules, advanced predictive modeling techniques are employed. While molecular docking can provide a snapshot of a potential binding pose, more sophisticated methods are needed to capture the dynamic nature of these interactions.

Molecular dynamics (MD) simulations, for instance, can simulate the movement of atoms in the this compound molecule and its environment over time. This provides a dynamic view of how the molecule behaves and interacts, offering insights into the stability of binding complexes, the role of solvent molecules, and the conformational changes that may occur upon binding.

Furthermore, methods like free energy calculations can provide a more quantitative prediction of binding affinity. These computationally intensive techniques can calculate the free energy change associated with the binding of this compound to a target, offering a more accurate prediction of the strength of the interaction than simpler scoring functions used in docking.

Table 3: Predicted Interaction Energies of this compound with a Model Receptor

| Method | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues |

| Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) | -8.5 ± 0.7 | Tyr12, Phe45, Leu89 |

| Linear Interaction Energy (LIE) | -7.9 ± 0.5 | Tyr12, Val33, Ala90 |

Note: These values are hypothetical and for illustrative purposes.

Future Research Directions and Emerging Paradigms for Gossypifan

Exploration of Undiscovered Biological Targets and Pathways

Future research would likely focus on identifying novel molecular targets and signaling pathways for the selected compound. This would involve high-throughput screening techniques and computational modeling to predict interactions with a wide range of proteins and cellular receptors. A deeper understanding of these interactions could unveil new therapeutic applications.

Advanced Genetic and Metabolic Engineering for Enhanced Biosynthesis

Significant research efforts are directed towards optimizing the production of valuable plant-derived compounds. For a compound like Gossypol (B191359), metabolic engineering strategies in cotton or microbial systems could be explored to increase yields and produce specific isomers. This would involve the identification and manipulation of key genes in the biosynthetic pathway.

Integration of Multi-Omics Data for Comprehensive Understanding (e.g., Transcriptomics, Metabolomics)

A systems biology approach, integrating transcriptomics, proteomics, and metabolomics, would provide a holistic view of the cellular response to the compound. This multi-omics data can help in elucidating the mechanism of action, identifying biomarkers of efficacy and toxicity, and understanding the complex regulatory networks involved.

Development of Sophisticated In Vitro and Organoid Models for Mechanistic Elucidation

To better understand the compound's effects on human tissues, advanced in vitro models, including 3D cell cultures and organoids, would be invaluable. These models more accurately mimic the physiological environment of human organs, allowing for more precise mechanistic studies and preclinical testing.

Collaborative Research Frameworks for Lignan (B3055560) Chemistry and Biology

Progress in the field would be accelerated through the establishment of collaborative frameworks. These would bring together experts in natural product chemistry, pharmacology, molecular biology, and computational science to share data, resources, and expertise. Such collaborations are essential for tackling the complexities of lignan research and translating findings into clinical applications.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Gossypifan, and how can researchers validate purity and structural integrity?

- Methodological Answer: Synthesis typically involves [describe general reaction pathways, e.g., cyclization or condensation reactions]. Validate purity using HPLC (>95% purity threshold) and structural identity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries or computational predictions (e.g., density functional theory for NMR shifts) . For reproducibility, document solvent ratios, catalyst loadings, and reaction times in triplicate trials .

Q. How do researchers determine this compound’s mechanism of action in biological systems?

- Methodological Answer: Employ in vitro assays (e.g., enzyme inhibition kinetics or receptor-binding studies) paired with in silico docking simulations (AutoDock Vina, Schrödinger). Validate hypotheses using knockout cell lines or competitive antagonists. Ensure dose-response curves are statistically robust (n ≥ 3, p<0.05) and include negative controls to rule off-target effects .

Q. What are the critical parameters for optimizing this compound’s stability in aqueous solutions?

- Methodological Answer: Conduct accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy and LC-MS. Use Arrhenius modeling to predict shelf life. Document excipient compatibility (e.g., buffers, surfactants) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different studies?

- Methodological Answer: Perform meta-analysis of existing data, stratifying by experimental variables (cell type, assay conditions, compound batches). Use Bland-Altman plots to identify systematic biases. Replicate conflicting studies with standardized protocols (e.g., ATCC cell lines, identical solvent vehicles). Address batch-to-batch variability via QC/QA documentation (e.g., residual solvent analysis) .

Q. What advanced techniques are recommended for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer: Combine physiologically based pharmacokinetic (PBPK) modeling with in vivo microsampling (LC-MS/MS for plasma concentration). Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Corrogate tissue distribution data via MALDI imaging or radiolabeled studies (³H/¹⁴C-Gossypifan) .

Q. How should researchers design experiments to assess this compound’s potential off-target effects in multi-omics systems?

- Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) in a longitudinal study. Apply pathway enrichment analysis (IPA, MetaboAnalyst) to identify perturbed networks. Validate hits using CRISPR-Cas9 knockouts or siRNA silencing. Include batch correction for technical variability .

Data Management & Reproducibility

Q. What strategies ensure reproducibility of this compound’s experimental data across labs?

- Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., NMR FID files, LC-MS chromatograms) in public repositories (Zenodo, Figshare). Use electronic lab notebooks (ELNs) with version control. Report statistical power calculations and include MIAME-compliant metadata for omics studies .

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

- Methodological Answer: Implement blinding and randomization in animal studies. Use stratified randomization for weight/age cohorts. Adopt ARRIVE 2.0 guidelines for in vivo reporting. Validate findings in ≥2 independent models (e.g., transgenic mice and patient-derived xenografts) .

Tables: Key Analytical Parameters for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.